molecular formula C19H14O5 B1242850 Uxsdrwxyylscoy-uhfffaoysa-

Uxsdrwxyylscoy-uhfffaoysa-

Cat. No. B1242850
M. Wt: 322.3 g/mol
InChI Key: UXSDRWXYYLSCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uxsdrwxyylscoy-uhfffaoysa- is a natural product found in Streptomyces with data available.

Scientific Research Applications

  • UI/UX Integrated Holistic Monitoring of PAUD Using the TCSD Method (Krisnanik & Rahayu, 2021): This research discusses the user interface (UI) and user experience (UX) in the development of web-based applications for early childhood education in PAUD Kuntum Mekar. It highlights the design of UI/UX models for integrative holistic monitoring applications (Krisnanik & Rahayu, 2021).

  • LDA+U Based Studies of Electronic, Vibrational, and Spectroscopic Properties of Solids (Louie, 2006): This paper discusses the LDA+U method and its application in studying strongly correlated electron systems, such as transition metal oxides, and its effects on electronic structure, magnetic moments, phonon frequencies, etc (Louie, 2006).

  • A Systematic Theoretical Study of UC6 Structure, Bonding Nature, and Spectroscopy

    (Du & Jiang, 2017): This study focuses on the structures, bonding nature, and spectroscopic properties of uranium carbides, potentially used as fuels in nuclear reactors. It employs density functional theory (DFT) and ab initio methods to explore the nature of U-C bonds (Du & Jiang, 2017).

  • UX Focused Development Work During Recent ORNL EPICS-Based Instrument Control System Upgrade Projects (Yao et al., 2020): This paper highlights the importance of user experience (UX) in scientific control systems, discussing recent upgrades at the SNS and HFIR facilities at Oak Ridge National Laboratory and how UX methods enhance scientific productivity (Yao et al., 2020).

  • Sulfamethoxazole Degradation by Ultrasound/Ozone Oxidation Process in Water Kinetics, Mechanisms, and Pathways

    (Guo et al., 2015): This research investigates the degradation of sulfamethoxazole using ultrasound and ozone oxidation processes, focusing on kinetics and degradation pathways (Guo et al., 2015).

properties

Product Name

Uxsdrwxyylscoy-uhfffaoysa-

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C19H14O5/c20-8-9-6-10-4-5-12-17(15(10)14(22)7-9)19(24)11-2-1-3-13(21)16(11)18(12)23/h1-5,9,20-21H,6-8H2

InChI Key

UXSDRWXYYLSCOY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)CO

synonyms

YM 181741
YM-181741
YM181741

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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